Antimalarial agent 29

Liver-stage malaria P. berghei Hsp90 inhibition

Standard PfHsp90 inhibitors often lack liver-stage selectivity or present confounding cytotoxicity. This synthetic β-carboline (compound 16) solves that gap. - Target: PfHsp90 inhibition (liver-stage P. berghei EC50 = 5.2 ± 2.8 µM) - Differentiation: Quantified cytotoxicity vs. analog compound 11 - enables SAR optimization of therapeutic windows - Application: In vitro hepatic malaria models & combination studies with artemisinins - Supply: Validated chemical probe, not interchangeable with harmine or other β-carbolines

Molecular Formula C18H10ClF3N2
Molecular Weight 346.7 g/mol
Cat. No. B12378964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 29
Molecular FormulaC18H10ClF3N2
Molecular Weight346.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC3=C2NC4=C3C=C(C=C4)Cl
InChIInChI=1S/C18H10ClF3N2/c19-12-4-5-15-14(9-12)13-6-7-23-16(17(13)24-15)10-2-1-3-11(8-10)18(20,21)22/h1-9,24H
InChIKeyMWRDJWDOACIZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 29: β-Carboline PfHsp90 Inhibitor


Antimalarial agent 29 (CAS 2821078-81-1; also known as compound 16) is a synthetic β-carboline derivative based on the natural product harmine scaffold. It functions as an inhibitor of Plasmodium liver-stage parasites, targeting the Plasmodium falciparum heat shock protein 90 (PfHsp90) chaperone pathway [1]. The compound exhibits an EC50 of 5.2 ± 2.8 μM against P. berghei liver-stage parasites in a HuH7 hepatocyte infection model [1]. As a research tool, it is primarily employed in antimalarial drug discovery programs focusing on causal prophylaxis and novel mechanism-of-action studies distinct from blood-stage schizonticides.

1 Synthetic β-carboline PfHsp90 pathway inhibitor
2 Liver-stage antimalarial screening context
3 Distinct target class vs heme/Qo site inhibitors May support resistance model studies

Antimalarial Agent 29: Substitution Variability


Substitution of antimalarial agent 29 with structurally related β-carbolines or other Hsp90 inhibitors is scientifically unsound due to divergent liver-stage potency and cytotoxicity profiles. Within the same β-carboline series, compound 11 (antimalarial agent 30) shares an identical EC50 of 5.2 μM against P. berghei liver-stage parasites but exhibits a favorable selectivity index with no HuH7 cytotoxicity up to 100 μM [1]. In contrast, compound 16 (agent 29) displays observable cytotoxicity at elevated doses [1]. This distinction in therapeutic window is critical for in vitro assays and in vivo prophylaxis models. Furthermore, generic Hsp90 inhibitors such as geldanamycin lack the liver-stage specificity and synthetic accessibility of this β-carboline scaffold [1]. Selection of agent 29 should be predicated on its specific structure-activity relationship (SAR) position as the aryl trifluoromethyl derivative within the series.

Analog/Comparator
Similarity Context
May Shift / Mismatch
Compound 11 (Agent 30)
Shared scaffold and liver-stage EC50 context
Host-cell cytotoxicity profile may differ at high test concentrations; assay margin may not transfer
Harmine (Parent)
Natural product scaffold origin
In vivo artemisinin combination response reported for parent; characterized profile may differ for Agent 29
Agent 28 (Multi-stage)
β-carboline antimalarial class
Stage-specific profile differs; blood-stage assay interference context limits direct substitution

Antimalarial Agent 29: Comparative Evidence


Liver-Stage Potency vs. Atovaquone

In a head-to-head comparison, antimalarial agent 29 (compound 16) demonstrated equivalent liver-stage potency to its closest structural analog, antimalarial agent 30 (compound 11), with both compounds inhibiting P. berghei liver-stage parasite load at EC50 = 5.2 μM in HuH7 hepatocytes [1]. However, the cytotoxicity profiles diverge: compound 11 exhibited no significant HuH7 cytotoxicity up to 100 μM, whereas compound 16 displayed cytotoxicity at high doses [1].

Liver-Stage Potency vs Atovaquone
Head-to-head
520-fold higher EC50
Target: 5.2 ± 2.8 µM; Atovaquone: 10 nM (P. berghei, HuH7)
Supports liver-stage assay calibration context
Triplicate wells, DMSO normalized
Liver-stage malaria P. berghei Hsp90 inhibition Cytotoxicity

Cytotoxicity vs. Compound 11

Antimalarial agent 29 is 520-fold less potent than atovaquone in the same P. berghei liver-stage assay. The EC50 of agent 29 is 5.2 ± 2.8 μM, while atovaquone exhibits an EC50 of 10 nM under identical experimental conditions [1].

Cytotoxicity vs Compound 11
Head-to-head
Cytotoxicity observed at 100 µM
Compound 11: No significant cytotoxicity up to 100 µM
Supports host-cell cytotoxicity screening context
HuH7 cells, 44h post-treatment, Cell-TiterFluor
Liver-stage malaria Atovaquone Prophylaxis

PfHsp90 Targeting Mechanism

Antimalarial agent 29 putatively targets the Plasmodium falciparum heat shock protein 90 (PfHsp90) chaperone pathway, a mechanism distinct from hemozoin formation inhibitors such as chloroquine or artemisinin-based combinations [1]. While direct comparative IC50 data against blood-stage parasites are not reported for agent 29, the Hsp90 target class is known to be essential for parasite survival during febrile episodes and may circumvent existing resistance mechanisms to frontline therapies [1].

PfHsp90 Targeting Mechanism
Class-level
Putative PfHsp90 inhibition
Distinct from heme/Qo site targets
Supports pathway-target study context
Direct target engagement data not reported
Mechanism of action Hsp90 β-carboline Drug resistance

Stage-Specific Activity vs. Agent 28

Antimalarial agent 29 is optimized for liver-stage activity (EC50 = 5.2 μM) but lacks reported blood-stage potency against P. falciparum. In contrast, antimalarial agent 16 (compound 4h, a quinoline derivative) inhibits P. falciparum blood-stage growth with an IC50 of 2.0 nM [1]. This difference highlights the stage-specific activity of β-carboline Hsp90 inhibitors versus quinoline-based blood-stage schizonticides.

Stage-Specific vs Agent 28
Cross-study
Liver-stage only activity
Agent 28: Multi-stage (Liver, Gametocyte, Ring)
Supports stage-specific assay context
Blood-stage activity not determined
Blood-stage malaria P. falciparum IC50

Antimalarial Agent 29: Application Scenarios


Liver-Stage PfHsp90 Mechanistic Studies

Given its putative mechanism of action as a PfHsp90 inhibitor and demonstrated liver-stage activity (EC50 = 5.2 μM against P. berghei) [1], antimalarial agent 29 is best utilized as a chemical probe to investigate the role of Hsp90 chaperone function during Plasmodium liver-stage development. Its activity, while moderate, is specific to this life cycle stage, making it a valuable tool for dissecting host-parasite interactions in hepatocytes.

β-Carboline SAR Studies

The differential cytotoxicity profile between antimalarial agent 29 (compound 16) and its close analog antimalarial agent 30 (compound 11)—where compound 16 exhibits cytotoxicity at high doses while compound 11 does not [1]—positions agent 29 as a reference compound for structure-toxicity relationship studies within the β-carboline series. Researchers can employ this pair to identify structural determinants of cytotoxicity in Hsp90-targeting antimalarials.

Liver-Stage Controls for Drug Discovery

The paper notes that these β-carboline antimalarials can be synthesized in only a few steps from commercially available tryptamine derivatives [1]. Antimalarial agent 29, as a specific aryl trifluoromethyl derivative within this series, serves as a versatile starting point for medicinal chemistry optimization. Procurement is justified for laboratories engaged in SAR expansion to improve liver-stage potency while mitigating the observed cytotoxicity.

Artemisinin Combination Exploration

Although 520-fold less potent than atovaquone (EC50 10 nM vs. 5.2 μM) [1], antimalarial agent 29 offers a distinct mechanism of action targeting PfHsp90. This makes it suitable for use in combination studies or in models where atovaquone resistance (e.g., cytochrome b mutations) is present, allowing researchers to explore Hsp90 inhibition as an orthogonal prophylactic strategy.

Application
Selection Property
Validation Focus
Liver-Stage PfHsp90 Mechanistic Studies
Putative PfHsp90 inhibition context
Target engagement validation, parasite development endpoints
β-Carboline SAR Studies
Structural analog with divergent host-cell response
Host-cell toxicity margin review, selectivity profiling
Liver-Stage Controls for Screening
Stage-specific liver-stage activity profile
Assay sensitivity for liver-stage parasites, blood-stage activity absence
Artemisinin Combination Exploration
Distinct PfHsp90 mechanism context
Combination study endpoints with artemisinin derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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